molecular formula C13H9NO2 B2530648 2-amino-9H-xanthen-9-one CAS No. 20061-68-1

2-amino-9H-xanthen-9-one

Cat. No.: B2530648
CAS No.: 20061-68-1
M. Wt: 211.22
InChI Key: JIDPRRVEJMGZKE-UHFFFAOYSA-N
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Description

2-amino-9H-xanthen-9-one is a derivative of xanthone, an oxygen-containing heterocyclic compound. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens. The compound this compound has a unique structure that includes an amino group at the second position of the xanthone core, which contributes to its distinct chemical and biological properties.

Safety and Hazards

The safety information for 2-amino-9H-xanthen-9-one includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and keeping the compound in a dry, cool, and well-ventilated place .

Future Directions

Research on 2-amino-9H-xanthen-9-one and other xanthones is ongoing, with a focus on their potential biological activities and therapeutic applications . Further investigations are needed to improve their potential clinical outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9H-xanthen-9-one can be achieved through several methods:

    Classical Condensation: This involves the condensation of salicylic acid with a phenol derivative under acidic conditions.

    Aryl Aldehyde Method: This method involves the reaction of an aryl aldehyde with a phenol derivative.

    Salicylaldehyde Method: This involves the reaction of salicylaldehyde with 1,2-dihaloarenes.

    o-Haloarenecarboxylic Acid Method: This method involves the reaction of o-haloarenecarboxylic acid with arynes.

Industrial Production Methods

Industrial production of this compound often involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The amino group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

2-aminoxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDPRRVEJMGZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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